2-methoxy-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
2-methoxy-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4S/c1-24-13-7-8-16-12(9-13)10-18(26-16)15-11-27-20(21-15)22-19(23)14-5-3-4-6-17(14)25-2/h3-11H,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRUGPPAWNAKOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps, including the formation of the benzofuran and thiazole rings, followed by their coupling with the benzamide group. One common method involves the use of a free radical cyclization cascade to construct the benzofuran ring . The thiazole ring can be synthesized through a condensation reaction involving a thioamide and a haloketone . The final coupling step usually involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to link the benzofuran-thiazole intermediate with the benzamide group under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for higher yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic substitution can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups on the benzofuran ring.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of thiazole and benzofuran exhibit significant anticancer properties.
- Mechanism of Action : The thiazole ring in the compound may interact with specific biological targets involved in cancer cell proliferation. Research has shown that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth by disrupting cell cycle progression .
-
Case Studies :
- A study on thiazole derivatives demonstrated that modifications to the benzofuran moiety enhanced cytotoxicity against various cancer cell lines, including breast and lung cancers. For instance, compounds with methoxy substitutions showed improved selectivity and potency .
- Another investigation highlighted the synthesis of thiazole-integrated analogs that exhibited promising anticancer activity with IC50 values in the low micromolar range against A549 lung adenocarcinoma cells .
Antimicrobial Properties
The antimicrobial efficacy of 2-methoxy-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide has been explored against various pathogens.
- Activity Spectrum : Preliminary studies indicate that this compound demonstrates activity against both Gram-positive and Gram-negative bacteria. The presence of the methoxy group is believed to enhance membrane permeability, facilitating better interaction with bacterial cells .
-
Research Findings :
- A recent study evaluated several thiazole derivatives for their antibacterial properties, revealing that compounds similar to this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for development as new antimicrobial agents .
- The structure-activity relationship (SAR) analysis indicated that modifications on the benzofuran ring could lead to enhanced antimicrobial potency, making it a candidate for further development in antibiotic therapies .
Anticonvulsant Activity
The anticonvulsant properties of thiazole derivatives have garnered attention due to their potential in treating epilepsy.
- Pharmacological Insights : Compounds containing thiazole rings have been reported to exhibit anticonvulsant effects by modulating neurotransmitter systems involved in seizure activity. The specific mechanism may involve GABAergic pathways or sodium channel blockade .
-
Clinical Relevance :
- In experimental models, thiazole-containing compounds have shown efficacy in reducing seizure frequency and duration, making them candidates for further clinical evaluation as anticonvulsants .
- One study reported that certain thiazole derivatives achieved significant protection against chemically induced seizures, suggesting a promising therapeutic profile for this compound in neurological disorders .
Mechanism of Action
The mechanism of action of 2-methoxy-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The thiazole ring may also contribute to the compound’s biological activity by binding to specific proteins involved in cellular processes . Overall, the compound’s effects are likely mediated through a combination of these interactions, leading to its observed biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiazole-Benzamide Scaffolds
Table 1: Key Structural and Functional Comparisons
Key Structural Differences and Implications
Thiazole Substituents :
- The 5-methoxy-1-benzofuran group in the target compound introduces a fused aromatic system, which could enhance π-π stacking interactions compared to simpler phenyl or methylphenyl groups (e.g., ).
- Chloro substituents (as in ) may improve binding to hydrophobic enzyme pockets but could reduce solubility.
Physicochemical and Crystallographic Properties
- Hydrogen Bonding: The N–H⋯N hydrogen bonds in stabilize centrosymmetric dimers, which could influence crystal packing and solubility. The target compound’s methoxy and benzofuran groups may similarly participate in non-classical hydrogen bonds (C–H⋯O/F).
- Crystallographic Stability :
- Thiadiazole analogues (e.g., ) exhibit hemihydrate forms, suggesting hygroscopicity differences compared to thiazole-based compounds.
Biological Activity
The compound 2-methoxy-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to synthesize current research findings regarding its biological activity, mechanisms of action, and therapeutic potential.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure features a benzamide core substituted with a methoxy group and a thiazole-benzofuran moiety, which are critical for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity
- Anticonvulsant Properties
- Antimicrobial Effects
Antitumor Activity
Several studies have demonstrated that thiazole-containing compounds possess significant anticancer properties. For instance, the presence of the thiazole ring in related compounds has been linked to enhanced cytotoxicity against cancer cell lines.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | TBD | TBD |
| Reference Compound (Doxorubicin) | 0.5 | A431 |
In particular, derivatives with methoxy substitutions have shown improved interactions with cancer cell targets, leading to increased apoptosis rates in studies involving human glioblastoma and melanoma cells .
Anticonvulsant Properties
The anticonvulsant activity of thiazole derivatives has been well-documented. In animal models, compounds similar to this compound have been shown to effectively reduce seizure activity induced by pentylenetetrazole (PTZ).
| Compound | ED50 (mg/kg) | Model |
|---|---|---|
| This compound | TBD | PTZ Seizure Model |
| Standard Drug (Phenytoin) | 20 | PTZ Seizure Model |
The mechanism appears to involve modulation of GABAergic signaling pathways, enhancing inhibitory neurotransmission in the brain .
Antimicrobial Effects
Emerging data suggest that benzofuran derivatives exhibit antimicrobial properties. The presence of the methoxy group in this compound may enhance its ability to disrupt bacterial cell membranes or inhibit essential enzymes.
Case Studies
- Antitumor Efficacy : A study involving various benzofuran derivatives demonstrated that substituents at specific positions significantly influenced cytotoxicity against breast cancer cell lines. The compound under review showed promising results comparable to established chemotherapeutics .
- Neuropharmacological Assessment : In a controlled experiment assessing the anticonvulsant effects of thiazole derivatives, the compound exhibited a dose-dependent reduction in seizure severity, indicating potential for development as an antiepileptic drug .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Cancer Cell Proliferation : The compound interacts with key proteins involved in cell cycle regulation and apoptosis.
- Modulation of Neurotransmitter Systems : Its anticonvulsant effects are likely mediated through GABA receptor modulation and sodium channel blockade.
- Antimicrobial Activity : The structural features may allow for effective interaction with microbial enzymes or membrane components.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-methoxy-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step reactions, including thiazole ring formation via α-haloketones and thiourea under basic/acidic conditions (e.g., pyridine or HCl catalysis), followed by coupling with substituted benzamides. Key steps include:
- Thiazole synthesis : Cyclization of 5-methoxy-1-benzofuran-2-carbaldehyde with thiourea and α-bromoacetophenone derivatives .
- Amide coupling : Use of EDC∙HCl or DCC as coupling agents in anhydrous solvents (e.g., CHCl₃) under inert atmospheres, with 4-DMAP as a catalyst to improve yields .
- Optimization : Monitor reaction progress via TLC, and purify intermediates via column chromatography (e.g., toluene/EtOAc gradients) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Analytical workflow :
- NMR spectroscopy : Use ¹H/¹³C NMR to verify substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm; benzofuran/thiazole proton environments) .
- Mass spectrometry : Confirm molecular weight via ESI-MS or HR-MS, ensuring agreement with theoretical values (e.g., ±0.001 Da) .
- X-ray crystallography : For unambiguous confirmation, employ SHELXL for refinement of single-crystal structures, leveraging hydrogen-bonding patterns (e.g., N–H⋯N interactions) to validate dimerization .
Q. What preliminary assays are recommended to evaluate its biological potential?
- Screening pipeline :
- Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates (IC₅₀ determination) .
- Antimicrobial activity : Use microdilution assays (MIC values) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selective toxicity .
Advanced Research Questions
Q. How can structural modifications enhance target selectivity in kinase inhibition?
- Rational design strategies :
- Substituent tuning : Replace methoxy groups with electron-withdrawing groups (e.g., Cl, CF₃) to modulate electronic effects and binding affinity .
- Scaffold hybridization : Fuse indole or morpholine moieties to improve solubility and target engagement (see similar compounds in ).
- Crystallographic analysis : Use SHELX-refined structures to identify key binding interactions (e.g., hydrophobic pockets, hydrogen bonds) and guide modifications .
Q. How should researchers address contradictory bioactivity data across studies?
- Troubleshooting framework :
- Assay standardization : Ensure consistent cell lines (e.g., ATCC-validated), culture conditions, and endpoint measurements (e.g., ATP-based vs. resazurin assays) .
- Solubility checks : Verify compound solubility in assay media via DLS or nephelometry; use DMSO controls to rule out solvent interference .
- Meta-analysis : Cross-reference with structurally analogous compounds (e.g., benzothiazole derivatives in ) to identify trends in substituent-activity relationships.
Q. What computational tools are effective for predicting metabolic stability?
- In silico workflow :
- Metabolism prediction : Use SwissADME or ADMET Predictor to identify labile sites (e.g., methoxy demethylation, thiazole oxidation) .
- Docking studies : Perform molecular dynamics simulations (e.g., AutoDock Vina) with cytochrome P450 isoforms (e.g., CYP3A4) to map metabolic hotspots .
- Experimental validation : Compare predictions with in vitro liver microsome assays (e.g., human hepatocytes) to refine models .
Methodological Guidance for Data Interpretation
Q. How to resolve discrepancies in NMR spectra due to tautomerism or polymorphism?
- Protocol :
- Variable temperature NMR : Acquire spectra at 25°C and 60°C to detect dynamic tautomerism in thiazole/benzofuran moieties .
- PXRD analysis : Compare experimental diffractograms with simulated patterns from single-crystal data to identify polymorphic forms .
Q. What strategies optimize yield in large-scale synthesis without compromising purity?
- Process chemistry :
- Flow reactors : Implement continuous flow systems for thiazole cyclization, reducing side reactions (e.g., dimerization) .
- Recrystallization : Use solvent mixtures (e.g., EtOAc/hexane) for gradient recrystallization, monitored by HPLC purity checks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
